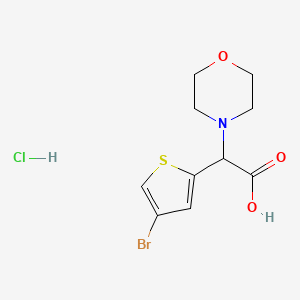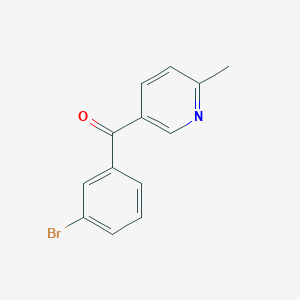
5-(3-Bromobenzoyl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromobenzoyl)-2-methylpyridine: is an organic compound that belongs to the class of benzoyl-substituted pyridines. This compound is characterized by the presence of a bromine atom attached to the benzoyl group, which is further connected to a pyridine ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromobenzoyl)-2-methylpyridine typically involves the following steps:
Coupling Reaction: The brominated benzoyl compound is then coupled with 2-methylpyridine through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted benzoyl-pyridine derivatives.
科学研究应用
Chemistry: 5-(3-Bromobenzoyl)-2-methylpyridine serves as a versatile intermediate in the synthesis of more complex organic molecules. It is used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of new products with specific properties.
作用机制
The mechanism of action of 5-(3-Bromobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in binding to these targets, affecting their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
5-(3-Chlorobenzoyl)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-(3-Fluorobenzoyl)-2-methylpyridine: Contains a fluorine atom in place of bromine.
5-(3-Iodobenzoyl)-2-methylpyridine: Features an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-(3-Bromobenzoyl)-2-methylpyridine imparts unique reactivity and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s interactions with molecular targets, making it distinct in its applications and effects.
属性
IUPAC Name |
(3-bromophenyl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZAQDUMGIWFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
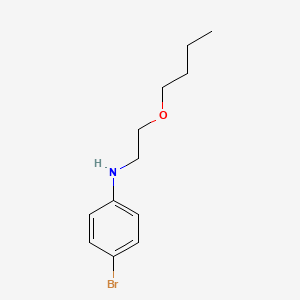

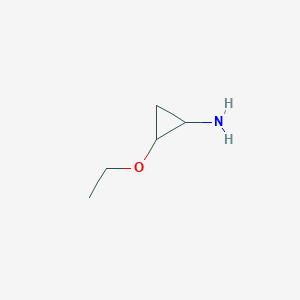


![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)
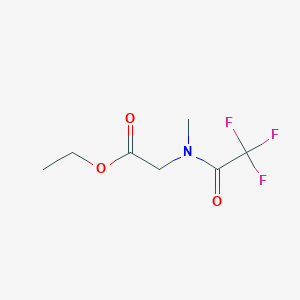
![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)


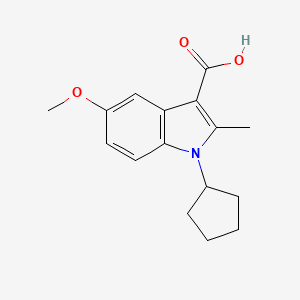
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)
